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Compound of Interest

Compound Name: Dimorpholinomethanone

CAS No.: 38952-62-4

Cat. No.: B1297325 Get Quote

Introduction: The "Tamed" Carbonyl Source
Dimorpholinomethanone (DMM), widely recognized in synthetic chemistry as 4,4'-

Carbonyldimorpholine (CDM), represents a pivotal reagent for the chemo-selective introduction

of carbonyl moieties. Structurally characterized by a carbonyl core flanked by two morpholine

rings, CDM serves as a stable, crystalline, and non-toxic alternative to volatile and hazardous

phosgene equivalents like phosgene gas, diphosgene, and triphosgene.

While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for carbonyl transfer, its high

reactivity often leads to uncontrolled symmetrical byproducts (e.g., R-NH-CO-NH-R). CDM,

conversely, exhibits a "Goldilocks" reactivity profile: the morpholine leaving group is

significantly less labile than imidazole. This attenuated reactivity is the key to its chemo-

selectivity, enabling the isolation of stable carbamoyl intermediates and the precise synthesis of

unsymmetrical ureas and carbamates.
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Property Specification

IUPAC Name Morpholin-4-yl(morpholino)methanone

Common Abbreviations CDM, DMM

CAS Number 38952-62-4

Molecular Weight 200.24 g/mol

Physical State White crystalline solid

Solubility
Soluble in DCM, CHCl3, DMF; Moderate in

Toluene

Stability
Stable at room temperature; Non-hygroscopic

compared to CDI

Mechanism of Action: Sequential Nucleophilic
Substitution
The chemo-selectivity of CDM is driven by the stepwise displacement of its morpholine units.

Unlike CDI, where both imidazole groups can be displaced rapidly, CDM requires elevated

temperatures or activation to displace the first morpholine, and significantly more forcing

conditions (or a more potent nucleophile) to displace the second.

The Selectivity Gradient
Activation: The carbonyl carbon is electrophilic but stabilized by the electron-donating

morpholine nitrogens.

First Displacement (Formation of Carbamoyl Morpholine): Reaction with a primary amine

(Nucleophile 1) yields a stable N-carbamoyl morpholine intermediate.

Second Displacement (Urea Formation): The intermediate reacts with a second amine

(Nucleophile 2) to form the final unsymmetrical urea.

Chemo-selective Advantage: The intermediate is stable enough to be isolated or purified,

preventing the formation of symmetrical ureas (A-CO-A) or oligomers.
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Figure 1: Stepwise displacement mechanism of CDM allowing for the isolation of stable

intermediates and preventing symmetric byproduct formation.

Protocol: Synthesis of Unsymmetrical Ureas
This protocol describes the chemo-selective synthesis of an unsymmetrical urea, differentiating

between two amines of varying steric/electronic profiles.

Materials
Reagent: Dimorpholinomethanone (CDM) (1.0 equiv)

Nucleophile A: Primary Amine (e.g., Benzylamine) (1.0 equiv)

Nucleophile B: Secondary or Aniline derivative (1.1 equiv)

Solvent: Toluene (anhydrous) or DMF

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for the second step.

Workflow
Step 1: Formation of the Carbamoyl Morpholine Intermediate

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve CDM (10

mmol, 2.00 g) in Toluene (20 mL).

Addition: Add Nucleophile A (10 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (110°C).

Note: Unlike CDI, which reacts at RT, CDM requires thermal energy to displace the first

morpholine. This kinetic barrier is the source of selectivity.

Monitoring: Monitor by TLC or LC-MS. The formation of the mono-substituted N-carbamoyl

morpholine is usually complete within 4–6 hours.

Workup (Optional but Recommended):

Cool to RT.

Evaporate solvent.

The intermediate is often a stable solid. Recrystallize from Hexane/EtOAc if necessary to

remove liberated morpholine.

Step 2: Displacement to Form Unsymmetrical Urea
Re-dissolution: Dissolve the isolated intermediate (from Step 1) in DMF or Acetonitrile.

Activation: Add Nucleophile B (1.1 equiv).

Critical: If Nucleophile B is sterically hindered or an aniline, add DMAP (0.1 equiv) or use a

sealed tube at elevated temperature (120°C).

Reaction: Stir at reflux (or 100–120°C) for 12–24 hours.

Purification:

Cool to RT.

Pour into water (precipitates the urea in many cases) or extract with EtOAc.

Wash organic layer with 1M HCl (to remove residual morpholine and DMAP).

Dry over Na2SO4 and concentrate.
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Issue Probable Cause Solution

Low Conversion (Step 1) Temperature too low.
Switch solvent to Xylene or

DMF to increase reflux temp.

Symmetric Urea Formation Excess amine + high temp.
Ensure strict 1:1 stoichiometry

in Step 1; Isolate intermediate.

No Reaction (Step 2)
Leaving group (morpholine) is

poor.

Add Lewis Acid catalyst (e.g.,

ZnCl2) or switch to microwave

irradiation.

Advanced Application: In Situ Generation of
Coupling Agents
While CDM is a urea, it can be converted into a highly reactive Vilsmeier-type coupling reagent

in situ, similar to TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

Reaction:

This species acts as a potent dehydrating agent for peptide coupling or carboxylic acid

activation, offering different selectivity than standard HATU/EDC reagents due to the bulky

morpholine rings.

Protocol Highlight: Acid Activation
Dissolve CDM (1 equiv) in DCM.

Add POCl3 (1 equiv) at 0°C. Stir for 30 min to generate the chloro-iminium salt.

Add Carboxylic Acid (1 equiv) and Base (TEA, 2 equiv).

Add Amine (1 equiv).

Result: Rapid amide bond formation with high chemo-selectivity for the acid over other

nucleophiles.

Distinction: CDM vs. DMTMM
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CRITICAL NOTE: Researchers often confuse Dimorpholinomethanone (CDM) with DMTMM.

They are distinct reagents with different applications.[1]

Feature
CDM

(Dimorpholinomethanone)
DMTMM

Structure Urea derivative (C=O core)
Triazine derivative (Triazinyl-

ammonium salt)

Primary Use
Urea/Carbamate synthesis;

Phosgene sub.

Amide coupling (Peptide

synthesis)

Activation Requires Heat or POCl3 Works at RT in water/alcohol

Chemo-selectivity
Stepwise displacement (Kinetic

control)

Amines vs Alcohols

(Thermodynamic control)

References
Coupling Agent Precursors:US Patent 2010/0144588 A1 - Proton acceptor
iminium/carbocation-type coupling agents. (Describes the synthesis of DMM from
morpholine and triphosgene and its use in generating coupling species).
Electrolyte Applications:WO Patent 2020/192927 A1 - Lithium battery and use of a urea-
based additive. (Contextualizes the stability and electrochemical properties of DMM).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents - Google
Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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